N-(4-ethoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide
CAS No.: 887889-00-1
Cat. No.: VC4654427
Molecular Formula: C24H19N3O6
Molecular Weight: 445.431
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887889-00-1 |
|---|---|
| Molecular Formula | C24H19N3O6 |
| Molecular Weight | 445.431 |
| IUPAC Name | N-(4-ethoxyphenyl)-3-[(2-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C24H19N3O6/c1-2-32-16-13-11-15(12-14-16)25-24(29)22-21(18-8-4-6-10-20(18)33-22)26-23(28)17-7-3-5-9-19(17)27(30)31/h3-14H,2H2,1H3,(H,25,29)(H,26,28) |
| Standard InChI Key | JQMXTQAWFGJQMN-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Introduction
N-(4-ethoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide is a complex organic compound with a molecular formula of C₂₄H₁₉N₃O₆ and a molecular weight of 445.4 g/mol . This compound belongs to the benzofuran class, which is known for its diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. The presence of both ethoxyphenyl and nitrobenzamido groups suggests potential interactions with various biological targets, enhancing its therapeutic profile.
Synthesis and Reactions
While specific synthesis methods for N-(4-ethoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide are not detailed in the available literature, compounds of similar structures often involve multi-step reactions starting from benzofuran precursors. These reactions typically include amide formation and substitution reactions to introduce the ethoxyphenyl and nitrobenzamido groups .
Biological Activities and Potential Applications
Benzofuran derivatives, including those with nitro and ethoxy substituents, have been studied for their pharmacological activities. These compounds can exhibit anticancer, anti-inflammatory, and antimicrobial properties, depending on their specific structural features. The nitro group can enhance electron transfer processes and interact with biological targets, while the ethoxy group may improve solubility and bioavailability.
Comparison with Similar Compounds
Similar compounds, such as N-(4-methoxyphenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide, have been studied for their anticancer properties and mechanisms of action. These compounds often exhibit cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest. The presence of different substituents (e.g., methoxy vs. ethoxy) can influence the compound's biological activity and pharmacokinetic profile.
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